molecular formula C16H17N3O3 B2643102 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide CAS No. 1286744-35-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide

Cat. No.: B2643102
CAS No.: 1286744-35-1
M. Wt: 299.33
InChI Key: MGWDFLNJTXJFNM-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzodioxole group linked via an acrylamide bridge to a 2-methylimidazole moiety, a structure that suggests potential for diverse biological activity. Compounds containing the benzodioxole scaffold are investigated for their ability to interact with neurological targets, such as the TRPM8 receptor (the "cold/menthol" receptor), and are explored for inducing physiological cooling effects in applications like skincare and oral care . The imidazole ring is a privileged structure in drug discovery, known for its presence in many therapeutic agents and its ability to participate in key hydrogen bonding interactions with biological targets . The acrylamide backbone, while a key functional group, requires careful consideration due to the documented neurotoxic potential of acrylamide (ACR) monomer, which acts as a soft electrophile and can form covalent adducts with cysteine residues on proteins . Researchers are offered this chemical for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research purposes only and should not be construed as a recommendation for a specific application.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-17-6-8-19(12)9-7-18-16(20)5-3-13-2-4-14-15(10-13)22-11-21-14/h2-6,8,10H,7,9,11H2,1H3,(H,18,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWDFLNJTXJFNM-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Acryloylation: The benzodioxole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Imidazole Substitution: The final step involves the substitution of the acryloylated benzodioxole with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or imidazole rings.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Substituted imidazole or acrylamide derivatives.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Substituent Variations in Heterocyclic Systems

Key differences arise in the heterocyclic components and substituents:

Compound Name Core Structure Substituents on Heterocycle Functional Group Reference
Target Compound Benzo[d][1,3]dioxol + Imidazole 2-Methylimidazole ethyl Acrylamide -
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6) Benzimidazole + Isoxazole N-Methylbenzimidazole, 5-methylisoxazole Acrylamide
(E)-N-(2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide Benzimidazole + Phenol Benzyl, dimethylbenzimidazole, methoxy/hydroxy Acrylamide
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzo[d][1,3]dioxol + Imidazole Chlorophenyl hydrazinecarboxamide Hydrazinecarboxamide
  • The methylenedioxy group in the target may improve metabolic stability over methoxy/hydroxy substituents () .
  • Functional Group Role: Acrylamides (target, ) share NHCO and C=O IR peaks (~1685 cm⁻¹), critical for hydrogen bonding . In contrast, hydrazinecarboxamide derivatives () introduce additional hydrogen bond donors .

Spectroscopic and Crystallographic Characterization

  • NMR/IR : The target’s E-configuration would show distinct coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons), as seen in analogous acrylamides () .
  • X-ray Analysis : confirms E-configuration via single-crystal studies, a method applicable to the target compound. SHELX software () is widely used for such analyses .

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic derivative that incorporates both a benzodioxole moiety and an imidazole ring. This combination has garnered attention due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by case studies, data tables, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H16N2O4\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer activity. For instance, derivatives of benzodioxole have been shown to induce apoptosis in cancer cell lines. In a study examining a related compound, it was found that the compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM, indicating potent anti-cancer effects .

Table 1: Anti-Cancer Activity Comparison

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF725.72 ± 3.95Apoptosis induction
Compound BU8745.2 ± 13.0Cytotoxicity
Compound CA54930.0 ± 5.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of benzodioxole derivatives has also been documented. Compounds exhibiting similar structural features have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Compound DE. coli6.25
Compound ES. aureus12.5
Compound FPseudomonas spp.25

Case Study 1: Anti-Cancer Efficacy

In a preclinical trial, the efficacy of this compound was evaluated in tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against common pathogens. The results showed that certain modifications to the benzodioxole structure enhanced antimicrobial potency, highlighting the importance of structural optimization in drug development.

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